4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: is a heterocyclic organic compound with a complex structure. Let’s break down its name:
4-(2-methoxyphenyl): Indicates a phenyl ring substituted at the 4-position with a methoxy group.
2-[(4-methoxyphenyl)amino]: Refers to an amino group attached to the 2-position of another phenyl ring, which itself bears a methoxy group.
8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Describes the fused pyrimido-triazine ring system, where the 8-position carries a methyl group.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- While research laboratories often synthesize this compound using custom methods, industrial-scale production may involve more efficient processes.
- Continuous flow chemistry or solid-phase synthesis could be employed for large-scale manufacturing.
Chemical Reactions Analysis
Oxidation: MTX-211 can undergo oxidation reactions, leading to various oxidation states of the nitrogen atoms.
Reduction: Reduction of the pyrimido-triazinone ring may yield related derivatives.
Substitution: Substituents on the phenyl rings can be modified via electrophilic or nucleophilic substitution.
Common Reagents: Reagents like hydrogen peroxide, hydrazine, and Lewis acids are relevant.
Major Products: These reactions yield diverse analogs with altered pharmacological properties.
Scientific Research Applications
Medicine: MTX-211 shows promise as an anticancer agent due to its unique structure and potential interactions with cellular targets.
Chemistry: Researchers explore its reactivity and use it as a scaffold for designing novel compounds.
Biology: Investigations into its effects on cell proliferation, apoptosis, and DNA repair pathways.
Mechanism of Action
Molecular Targets: MTX-211 likely interacts with enzymes, receptors, or DNA.
Pathways: It may modulate cell cycle progression, inhibit specific kinases, or affect gene expression.
Comparison with Similar Compounds
Uniqueness: MTX-211’s fused pyrimido-triazinone core sets it apart.
Similar Compounds: Related structures include MTX-210, MTX-212, and MTX-213.
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-4-(2-methoxyphenyl)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H21N5O3/c1-13-12-18(27)26-19(16-6-4-5-7-17(16)29-3)24-20(25-21(26)22-13)23-14-8-10-15(28-2)11-9-14/h4-12,19H,1-3H3,(H2,22,23,24,25) |
InChI Key |
HIYGIAZKYLEVBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4OC |
Origin of Product |
United States |
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